molecular formula C8H9Cl2NS B1453987 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride CAS No. 1171671-50-3

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Cat. No. B1453987
M. Wt: 222.13 g/mol
InChI Key: OOJBUHJOKLKEFY-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a chemical compound with the molecular weight of 222.14 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The InChI code for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is 1S/C8H8ClNS.ClH/c9-6-1-2-8-7 (5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride are not detailed in the available resources, it is known to be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .


Physical And Chemical Properties Analysis

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a salt . The compound is stored at room temperature and is in powder form . Its melting point is 110-111 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Derivatives

  • 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is involved in various chemical reactions, leading to the formation of different compounds. For example, reactions with sodium hydroxide yield corresponding lactams and unsaturated acids. These reactions provide insights into the chemical properties and potential applications of benzothiazine derivatives in synthesis and drug development (Coutts et al., 1970).

Purification and Impurity Analysis

  • In pharmaceutical contexts, identifying and purifying impurities in drugs like hydrochlorothiazide, a derivative of benzothiazine, is crucial. Techniques such as high-pressure liquid chromatography and various spectroscopy methods are employed to identify specific impurities, enhancing drug safety and effectiveness (Fang et al., 2001).

Synthesis of Derivatives

  • The synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives showcases the versatility of benzothiazine in creating a range of chemical structures. These processes have potential implications for developing new pharmaceuticals or industrial chemicals (Nazarenko et al., 2008).

Antimicrobial Screening

  • Some derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine have been evaluated for antimicrobial activity. This research is crucial for discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Armenise et al., 2012).

Mass Spectrometry and Structural Analysis

  • Mass spectrometry, including techniques like electron impact mass spectrometry, plays a significant role in understanding the fragmentation patterns of benzothiazine derivatives. This knowledge is essential for structural elucidation and pharmaceutical research (Xu et al., 2000).

Synthesis of Spiro Heterocycles

  • Research has been conducted on synthesizing spiro heterocycles using benzothiazine derivatives. This synthesis involves reactions with enamines and hydrazines, leading to novel chemical structures with potential therapeutic applications (Nazarenko et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJBUHJOKLKEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 6
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

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